Cas no 154108-87-9 (Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride)
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride
- Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic aciddihydrochloride
- AKOS015845555
- 2-Amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)aceticaciddihydrochloride
- 2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid;dihydrochloride
- Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid di hydrochloride
- 154108-87-9
- amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride
- 2-Amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride
- Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride
-
- MDL: MFCD09997591
- Inchi: 1S/C7H11N3O2.2ClH/c1-3-5(4(2)10-9-3)6(8)7(11)12;;/h6H,8H2,1-2H3,(H,9,10)(H,11,12);2*1H
- InChI Key: SMEDBFBPCGVWIT-UHFFFAOYSA-N
- SMILES: Cl.Cl.OC(C(C1C(C)=NNC=1C)N)=O
Computed Properties
- Exact Mass: 241.0384821g/mol
- Monoisotopic Mass: 241.0384821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92Ų
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A966068-5mg |
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride |
154108-87-9 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A966068-10mg |
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride |
154108-87-9 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A966068-50mg |
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride |
154108-87-9 | 50mg |
$ 115.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026439-500mg |
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic aciddihydrochloride |
154108-87-9 | 500mg |
1917CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026439-500mg |
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic aciddihydrochloride |
154108-87-9 | 500mg |
1917.0CNY | 2021-07-13 |
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Dihydrochloride: An Overview of a Promising Compound
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Dihydrochloride (CAS No. 154108-87-9) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to as ADMPA for brevity, is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the amino and carboxylic acid functionalities, along with the dihydrochloride salt form, makes it a versatile molecule with a wide range of biological activities.
The chemical structure of Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Dihydrochloride is characterized by a 3,5-dimethylpyrazole ring substituted with an amino-acetic acid moiety. The dimethyl groups on the pyrazole ring provide steric and electronic effects that influence the compound's reactivity and stability. The amino-acetic acid group, commonly known as glycine, adds polarity and hydrogen bonding capabilities, which are crucial for interactions with biological targets.
Recent studies have highlighted the potential of Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Dihydrochloride in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and astrocytes, reducing neuroinflammation and oxidative stress in the brain.
In addition to its neuroprotective properties, Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Dihydrochloride has also shown promise as an anti-inflammatory agent. Studies conducted in animal models have demonstrated its ability to reduce inflammation in various tissues, including the lungs and joints. This makes it a potential candidate for the treatment of inflammatory conditions such as arthritis and chronic obstructive pulmonary disease (COPD).
The pharmacokinetic profile of Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Dihydrochloride has been extensively studied to understand its behavior in biological systems. Research indicates that it has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. However, further optimization may be necessary to enhance its stability and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Dihydrochloride in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical studies.
The synthesis of Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Dihydrochloride involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 3,5-dimethylpyrazole with glycine followed by conversion to the dihydrochloride salt. Advances in synthetic chemistry have led to more efficient methods that reduce reaction times and minimize byproduct formation.
In conclusion, Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Dihydrochloride (CAS No. 154108-87-9) is a promising compound with a diverse range of biological activities. Its potential applications in neuroprotection and anti-inflammatory therapy make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
154108-87-9 (Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-aceticacid Dihydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)